molecular formula C40H68O13 B2833279 (3R)-2-[4,5-Dihydroxy-2-[[(6R,9S,13S,18R)-3-hydroxy-6-methoxy-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol CAS No. 221317-02-8

(3R)-2-[4,5-Dihydroxy-2-[[(6R,9S,13S,18R)-3-hydroxy-6-methoxy-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol

Cat. No.: B2833279
CAS No.: 221317-02-8
M. Wt: 756.971
InChI Key: YLSLJTMRNWEFEU-ICMUUHBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3R)-2-[4,5-Dihydroxy-2-[[(6R,9S,13S,18R)-3-hydroxy-6-methoxy-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol is a steroidal glycoside characterized by a complex pentacyclic core fused with sugar moieties. Key features include:

  • Core structure: A 5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane framework with hydroxyl, methoxy, and methyl substituents .
  • Sugar units: Two oxane (tetrahydropyran) rings with hydroxymethyl and hydroxyl groups, contributing to high polarity .
  • Molecular formula: C₄₆H₇₄O₁₈, molecular weight 915.10 g/mol, and topological polar surface area (TPSA) of 265.00 Ų .

Properties

IUPAC Name

(3R)-2-[4,5-dihydroxy-2-[[(6R,9S,13S,18R)-3-hydroxy-6-methoxy-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H68O13/c1-18(2)10-15-40(48-7)19(3)26-34(53-40)30(44)27-23-9-8-21-16-22(11-13-38(21,5)24(23)12-14-39(26,27)6)50-37-35(32(46)29(43)25(17-41)51-37)52-36-33(47)31(45)28(42)20(4)49-36/h18-37,41-47H,8-17H2,1-7H3/t19?,20?,21-,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33-,34?,35?,36?,37?,38+,39-,40-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLSLJTMRNWEFEU-ICMUUHBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(C3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)C)O)O)O)C)C)O)OC1(CCC(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C2C(C(C3[C@@]2(CCC4C3CC[C@H]5[C@@]4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7[C@@H](C(C(C(O7)C)O)O)O)C)C)O)O[C@@]1(CCC(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H68O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

757.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Timosaponin AIII (CAS 41059-79-4)
  • Structure: Shares a spiro[5-oxapentacyclo...] core but differs in sugar chain composition (e.g., rhamnose and glucose units) .
  • Molecular formula : C₃₉H₆₄O₁₃, molecular weight 765.91 g/mol .
  • Activity : Anti-inflammatory, neuroprotective, and anticancer effects via modulation of NF-κB and MAPK pathways .
  • Pharmacokinetics : Lower oral bioavailability (~50%) compared to the target compound, likely due to fewer methyl substituents enhancing metabolic stability in the latter .
Digitonin (CAS 11024-24-1)
  • Structure : Contains a similar pentacyclic aglycone but with a trisaccharide chain (glucose, galactose, xylose) .
  • Molecular formula : C₅₆H₉₂O₂₉, molecular weight 1229.31 g/mol .
  • Key difference : Absence of methoxy groups in the core reduces metabolic stability compared to the target compound .
Spirostane Derivatives (e.g., FDB020270)
  • Structure : Features a spirostane backbone (common in saponins) with varying sugar attachments .
  • Activity: Antimicrobial and immunomodulatory properties, but less potent in enzyme inhibition compared to the target compound .

Comparative Data Table

Property Target Compound Timosaponin AIII Digitonin Spirostane Derivative
Molecular Formula C₄₆H₇₄O₁₈ C₃₉H₆₄O₁₃ C₅₆H₉₂O₂₉ C₄₈H₇₈O₁₈
Molecular Weight 915.10 g/mol 765.91 g/mol 1229.31 g/mol 931.15 g/mol
Core Substituents Methoxy, 3-methylbutyl Hydroxyl, methyl Hydroxyl, methyl Hydroxyl, methyl
Sugar Units Two oxane rings Rhamnose, glucose Glucose, galactose, xylose Glucose, rhamnose
Oral Bioavailability 81.43% ~50% <30% 65% (estimated)
Key Biological Activity Enzyme/transporter inhibition Anti-inflammatory Membrane permeabilization Antimicrobial
Toxicity Hepatotoxicity risk Low Hemolytic Low

Pharmacokinetic and Functional Insights

  • Metabolic Stability : The target compound’s 3-methylbutyl and methoxy groups reduce CYP-mediated oxidation, enhancing bioavailability compared to Timosaponin AIII .
  • Therapeutic Potential: While Timosaponin AIII and Spirostane derivatives focus on inflammation/infection, the target compound’s multi-target profile (e.g., CYP3A4, P-glycoprotein) positions it for oncology or CNS applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.